molecular formula C6H9F3O2 B178035 Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester CAS No. 102096-25-3

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester

Cat. No.: B178035
CAS No.: 102096-25-3
M. Wt: 170.13 g/mol
InChI Key: TUSNFDARIILYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester is an organic compound with the molecular formula C6H9F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties, such as its ability to act as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester typically involves the esterification of 2-methylpropanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

    Transesterification: Catalyzed by acids like sulfuric acid or bases like sodium methoxide.

    Reduction: Carried out with lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 2-methylpropanoic acid and 2,2,2-trifluoroethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 2-methylpropanol and 2,2,2-trifluoroethanol.

Scientific Research Applications

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trifluoroethyl group into molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group enhances the electrophilicity of the ester, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl acrylate: Another ester containing the trifluoroethyl group, used in polymer synthesis.

    2,2,2-Trifluoroethyl methacrylate: Similar to the acrylate ester but with a methacrylate group, used in the production of specialty polymers.

    Methyl (2,2,2-trifluoroethyl) carbonate: Used as an additive in lithium-ion batteries for improved performance.

Uniqueness

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester is unique due to its combination of the 2-methylpropanoic acid moiety and the trifluoroethyl group. This combination imparts distinct reactivity and properties that are not found in other similar compounds, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-4(2)5(10)11-3-6(7,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNFDARIILYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449159
Record name Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102096-25-3
Record name Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the incorporation of 2,2,2-trifluoroethyl 2-methylpropanoate impact the properties of the concrete coating?

A1: The research demonstrates that copolymerizing 2,2,2-trifluoroethyl 2-methylpropanoate with methyl acrylate creates an emulsion suitable for concrete coating []. This emulsion, when applied to concrete, significantly increases the contact angle, indicating a more hydrophobic surface []. This increased hydrophobicity leads to a significant reduction in water absorption by the concrete []. The researchers attribute these changes to the presence of fluorine atoms in the 2,2,2-trifluoroethyl 2-methylpropanoate, contributing to the overall hydrophobicity of the copolymer [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.